molecular formula C9H10ClN3O2 B1507450 Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate CAS No. 893444-11-6

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate

Cat. No. B1507450
M. Wt: 227.65 g/mol
InChI Key: BKCAGXSNWMMTQK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate is a chemical compound with the formula C9H10ClN3O2 and a molecular weight of 227.65 . It is used for research purposes and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate can be represented by the SMILES string: CCOC(=O)/C=C/C1=C(N=CN=C1Cl)N . This indicates that the molecule contains an ethyl ester group (CCOC=O), a carbon-carbon double bond (C=C), and a 4-amino-6-chloropyrimidin-5-yl group (C1=C(N=CN=C1Cl)N) .


Physical And Chemical Properties Analysis

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate has a molecular weight of 227.65 . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

properties

IUPAC Name

ethyl (E)-3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-2-15-7(14)4-3-6-8(10)12-5-13-9(6)11/h3-5H,2H2,1H3,(H2,11,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCAGXSNWMMTQK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729725
Record name Ethyl (2E)-3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate

CAS RN

893444-11-6
Record name Ethyl (2E)-3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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